Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-

Catalog No.
S13397356
CAS No.
577975-45-2
M.F
C15H15NO5
M. Wt
289.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3...

CAS Number

577975-45-2

Product Name

Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-

IUPAC Name

2-(4-acetyl-5-methyl-1,2-oxazol-3-yl)-3-(methoxymethoxy)benzaldehyde

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

InChI

InChI=1S/C15H15NO5/c1-9(18)13-10(2)21-16-15(13)14-11(7-17)5-4-6-12(14)20-8-19-3/h4-7H,8H2,1-3H3

InChI Key

GBWIYRBXGNNSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2OCOC)C=O)C(=O)C

Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- is a substituted benzaldehyde that features a complex structure comprising an isoxazole ring and methoxymethoxy substituents. This compound is notable for its unique combination of functional groups, which may contribute to its biological activity and potential applications in medicinal chemistry. The presence of the isoxazole moiety often indicates pharmacological significance, as many drugs contain this heterocyclic structure.

The chemical reactivity of benzaldehyde derivatives generally includes nucleophilic addition reactions, oxidation, and reduction processes. For this specific compound, potential reactions may involve:

  • Nucleophilic Addition: The carbonyl group of the benzaldehyde can react with nucleophiles, leading to the formation of alcohols or other functionalized products.
  • Condensation Reactions: The compound can participate in condensation reactions with amines or other nucleophiles, forming imines or related structures.
  • Oxidation: The methoxymethoxy group may undergo oxidation under certain conditions, potentially altering the compound's reactivity profile.

The synthesis of benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- can be approached through several methods:

  • Starting from Benzaldehyde: A common method involves reacting benzaldehyde with appropriate isoxazole precursors under acidic or basic conditions to introduce the isoxazole ring.
  • Acetylation: The introduction of the acetyl group can be achieved via acetylation reactions using acetic anhydride or acetyl chloride.
  • Methoxymethoxy Group Introduction: This can be accomplished through alkylation reactions involving methoxy compounds.

These synthetic routes often require careful control of reaction conditions to ensure high yields and purity.

The unique structure of benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- suggests several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Chemical Intermediates: It could be utilized as an intermediate in the synthesis of more complex molecules in organic chemistry.
  • Agricultural Chemicals: If found effective against pathogens, it might have applications in agrochemicals.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies could include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins such as hemoglobin.
  • Mechanistic Studies: Investigating the pathways through which it exerts its biological effects.
  • Toxicological Assessments: Determining safety profiles and potential side effects when used in therapeutic contexts.

Several compounds share structural similarities with benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)-. Here are a few notable examples:

Compound NameStructureUnique Features
2-(4-acetyl-5-methylisoxazolyl)-3-methoxybenzaldehydeStructureLacks methoxymethoxy group
4-formyl-3-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehydeStructureContains an imidazole ring
5-methoxy-2-(pyrazolo[1,5-a]pyrazin-3-ylmethoxy)benzaldehydeStructureFeatures a pyrazole moiety

Uniqueness

Benzaldehyde, 2-(4-acetyl-5-methyl-3-isoxazolyl)-3-(methoxymethoxy)- stands out due to its combination of both an isoxazole ring and a methoxymethoxy substituent, which may enhance its solubility and bioavailability compared to other similar compounds that lack these specific features .

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Exact Mass

289.09502258 g/mol

Monoisotopic Mass

289.09502258 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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